tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1,3,4-oxadiazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.
Chemical Reactions Analysis
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-4-6(5-14)7-12-13-8(11)16-7/h6H,4-5H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHDMPIDVMBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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